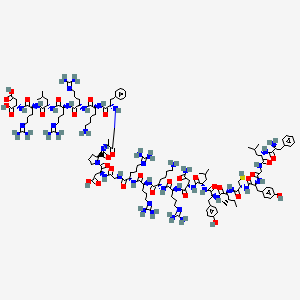

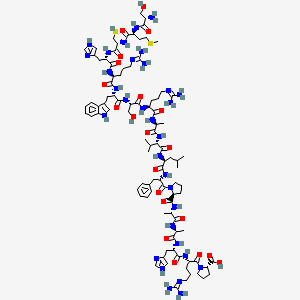

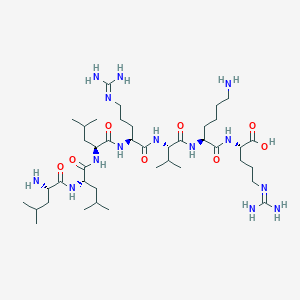

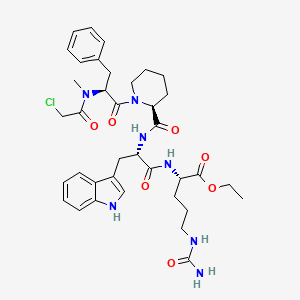

![molecular formula C86H124N18O28 B10822474 (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822474.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The Nrf2 peptide is a compound designed to disrupt the interaction between Nuclear Factor Erythroid-2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1). This interaction is crucial for regulating the cellular response to oxidative stress. Nrf2 is a transcription factor that controls the expression of over 200 genes involved in antioxidant defense, detoxification, and cellular protection. By inhibiting the Nrf2-Keap1 interaction, the Nrf2 peptide aims to enhance the cellular defense mechanisms against oxidative stress and related diseases .

Vorbereitungsmethoden

Die Synthese von Nrf2-Peptiden beinhaltet die Verwendung von Kohlenwasserstoff-Stapling-Techniken, um eingeschränkte und funktionalisierte Peptide zu erzeugen. Dieses Verfahren verbessert die Stabilität und Zellpermeabilität der Peptide. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Peptidsynthese: Das lineare Peptid wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert.

Stapling: Das Peptid wird mit Kohlenwasserstoff-Stapeln modifiziert, um seine Struktur einzuschränken.

Reinigung: Das gestapelte Peptid wird unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Charakterisierung: Das Endprodukt wird mittels Massenspektrometrie und Kernspinresonanzspektroskopie (NMR) charakterisiert.

Industrielle Produktionsmethoden für Nrf2-Peptide befinden sich noch in der Entwicklung und konzentrieren sich auf die Optimierung von Ausbeute, Reinheit und Wirtschaftlichkeit.

Analyse Chemischer Reaktionen

Das Nrf2-Peptid unterliegt hauptsächlich Interaktionen mit Proteinen und nicht mit traditionellen chemischen Reaktionen. Es kann an den folgenden Arten von Interaktionen beteiligt sein:

Protein-Protein-Interaktionen: Das Peptid bindet an das Keap1-Protein und stört dessen Interaktion mit Nrf2.

Wasserstoffbrückenbindungen: Das Peptid bildet Wasserstoffbrückenbindungen mit Aminosäureresten in der Keap1-Bindungsstelle.

Elektrostatische Interaktionen: Das Peptid geht elektrostatische Interaktionen mit geladenen Resten in Keap1 ein.

Häufige Reagenzien und Bedingungen, die bei diesen Interaktionen verwendet werden, umfassen wässrige Puffer, physiologischen pH-Wert und Raumtemperatur. Das Hauptprodukt, das aus diesen Interaktionen entsteht, ist das stabilisierte Nrf2-Protein, das dann in den Zellkern translozieren und die Genexpression aktivieren kann.

Wissenschaftliche Forschungsanwendungen

Das Nrf2-Peptid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung von Protein-Protein-Interaktionen und Entwicklung neuer Inhibitoren für therapeutische Ziele.

Biologie: Untersucht für seine Rolle in zellulären Abwehrmechanismen und der Reaktion auf oxidativen Stress.

Medizin: Als potenzieller therapeutischer Wirkstoff für Krankheiten untersucht, die durch oxidativen Stress gekennzeichnet sind, wie z. B. Krebs, neurodegenerative Erkrankungen und chronisch-entzündliche Erkrankungen.

5. Wirkmechanismus

Das Nrf2-Peptid übt seine Wirkung aus, indem es an das Keap1-Protein bindet und so verhindert, dass Keap1 die Ubiquitinierung und den Abbau von Nrf2 fördert. Diese Stabilisierung ermöglicht es Nrf2, sich im Zytoplasma anzureichern und in den Zellkern zu translozieren. Im Zellkern bindet Nrf2 an das Antioxidans-Response-Element (ARE) in den Promotorregionen von Zielgenen, was zur Transkription von Genen führt, die an der antioxidativen Abwehr, Entgiftung und dem Zellschutz beteiligt sind .

Wirkmechanismus

The Nrf2 peptide exerts its effects by binding to the Keap1 protein, thereby preventing Keap1 from promoting the ubiquitination and degradation of Nrf2. This stabilization allows Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the transcription of genes involved in antioxidant defense, detoxification, and cellular protection .

Vergleich Mit ähnlichen Verbindungen

Das Nrf2-Peptid ist einzigartig in seiner Fähigkeit, die Nrf2-Keap1-Interaktion mit hoher Spezifität und Affinität zu stören. Zu ähnlichen Verbindungen gehören:

Kleinmolekulare Inhibitoren: Diese Verbindungen zielen ebenfalls auf die Nrf2-Keap1-Interaktion ab, können aber unterschiedliche Bindungsmodi und pharmakokinetische Eigenschaften aufweisen.

Andere Peptidinhibitoren: Peptide, die so konzipiert sind, dass sie die Nrf2-Bindungsstelle an Keap1 nachahmen, jedoch mit unterschiedlichen Graden an Stabilität und Zellpermeabilität.

Natürliche Verbindungen: Bestimmte natürliche Produkte können den Nrf2-Signalweg aktivieren, indem sie Keap1 modifizieren, aber sie können die Spezifität und Potenz des Nrf2-Peptids nicht erreichen

Das Nrf2-Peptid zeichnet sich durch seine konstruierte Stabilität, Zellpermeabilität und hohe Bindungsaffinität aus, was es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht.

Eigenschaften

Molekularformel |

C86H124N18O28 |

|---|---|

Molekulargewicht |

1858.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C86H124N18O28/c1-43(2)35-57(98-76(121)53(25-30-64(88)106)93-73(118)47(8)91-79(124)59(38-49-19-13-10-14-20-49)101-82(127)60(97-72(117)46(7)87)39-50-21-15-11-16-22-50)80(125)95-54(26-31-65(89)107)77(122)99-58(36-44(3)4)81(126)102-62(41-70(115)116)84(129)96-55(28-33-68(111)112)75(120)94-56(29-34-69(113)114)78(123)104-71(48(9)105)85(130)90-42-66(108)92-52(27-32-67(109)110)74(119)100-61(40-51-23-17-12-18-24-51)83(128)103-63(86(131)132)37-45(5)6/h10-24,43-48,52-63,71,105H,25-42,87H2,1-9H3,(H2,88,106)(H2,89,107)(H,90,130)(H,91,124)(H,92,108)(H,93,118)(H,94,120)(H,95,125)(H,96,129)(H,97,117)(H,98,121)(H,99,122)(H,100,119)(H,101,127)(H,102,126)(H,103,128)(H,104,123)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |

InChI-Schlüssel |

LUWNQRCIIOOCLS-ITDBXDHNSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822400.png)

![6,7-dichloro-4-[2-[(2S)-4-(2-morpholin-4-ylethylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B10822402.png)

![(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822408.png)

![(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822415.png)

![(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10822422.png)

![1-[(2R,6S)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-(hydroxymethyl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10822431.png)

![2-[2-(2,6-dichlorophenyl)ethyl]-4-[(6-fluoro-1H-indol-2-yl)methyl]-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B10822447.png)

![1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester](/img/structure/B10822460.png)

![5-hydroxy-2-phenyl-2H,3H,4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B10822466.png)

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)